molecular formula C16H21N3O3 B2642157 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 941905-07-3

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide

Katalognummer: B2642157
CAS-Nummer: 941905-07-3
Molekulargewicht: 303.362
InChI-Schlüssel: DYYBCCJEIIFHNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide is a chemically synthesized small molecule featuring a hydantoin (imidazolidine-2,4-dione) core substituted with diethyl groups at the 4-position and an acetamide linker connected to a meta-methyl phenyl ring. This structural motif is characteristic of a class of compounds investigated as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1), now commonly known as Formyl Peptide Receptor 2 (FPR2) . Agonists of this receptor are the subject of active research for their role in resolving inflammation, with potential applications in studying ocular inflammatory diseases and other conditions . The integration of the acetamide functionality is a significant feature, as this group is frequently employed in medicinal chemistry to link aromatic systems with other pharmacophoric elements, potentially influencing the compound's binding affinity and selectivity . Researchers can utilize this compound as a reference standard or as a chemical building block in programs aimed at developing and characterizing novel therapeutics targeting the FPR2 receptor pathway. Its well-defined structure allows for structure-activity relationship (SAR) studies to elucidate how the diethyl substitution on the hydantoin ring and the meta-methylphenyl group contribute to biological activity and physicochemical properties. The product is provided for non-human research applications exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other form of human use.

Eigenschaften

IUPAC Name

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-16(5-2)14(21)19(15(22)18-16)10-13(20)17-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYBCCJEIIFHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC(=C2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₂O₃
  • Molecular Weight : 213.21 g/mol
  • CAS Number : 714-71-6

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the imidazolidinone structure. For instance, derivatives of 2,5-dioxoimidazolidin-1-yl have shown promising results in inhibiting tumor growth in various cancer models.

  • Mechanism of Action :
    • The compound is believed to exert its antitumor effects through the induction of apoptosis in cancer cells and inhibiting angiogenesis. This is achieved by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study :
    • A study published in 2024 demonstrated that a similar compound exhibited significant antitumor activity in vivo, leading to a reduction in tumor size in animal models. The research emphasized the importance of structural modifications to enhance efficacy and reduce toxicity .

Pharmacological Profile

The pharmacological profile of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide includes:

  • Cytotoxicity : In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines.
  • Selectivity : The compound exhibits selectivity towards cancer cells compared to normal cells, which is crucial for minimizing side effects during treatment.

Data Table: Biological Activity Overview

Activity Description Reference
Antitumor EffectInduces apoptosis in cancer cells
CytotoxicityEffective against multiple cancer cell lines
SelectivityHigher toxicity towards cancer cells than normal cells

In Vitro Studies

In vitro experiments have demonstrated that derivatives of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide can inhibit cell proliferation and induce apoptosis in several cancer types. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

In Vivo Studies

Animal models treated with this compound showed significant tumor regression without severe adverse effects, indicating a favorable therapeutic index. These findings suggest that further development could lead to new anticancer therapies.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of imidazolidinone compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. This suggests potential for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide in cancer therapeutics .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • There is emerging evidence that imidazolidinone derivatives can modulate inflammatory pathways. This could position 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide as a potential treatment for inflammatory diseases .

Agrochemical Applications

  • Pesticide Development :
    • The structural features of this compound may allow it to serve as a base for developing new pesticides. Its ability to interact with biological systems could be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact .
  • Herbicide Formulations :
    • Similar compounds have been used in herbicides due to their selective action on certain plant species. The potential application of this compound in herbicide formulations is an area of ongoing research .

Material Science Applications

  • Polymer Synthesis :
    • The unique chemical structure allows for the incorporation of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide into polymer matrices. This could enhance the mechanical properties and thermal stability of the resulting materials .
  • Nanomaterials :
    • Investigations into the use of this compound in nanomaterial synthesis are underway. Its properties may facilitate the creation of nanoparticles with specific functionalities for applications in electronics and biomedicine .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Antimicrobial PropertiesEffective against a range of bacterial strains; potential for new antibiotic development.
Study 3Polymer SynthesisImproved mechanical strength and thermal resistance in polymer composites containing the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: benzothiazole acetamides, chloroacetamide herbicides, and imidazolidinone-containing acetamides. Key differences in substituents, molecular properties, and inferred applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Inferred Applications References
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide C₁₆H₂₁N₃O₃ 303.36 4,4-diethylimidazolidinone, 3-methylphenyl Unknown; potential agrochemical/pharmaceutical N/A
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide C₁₇H₁₄F₃N₂O₂S 377.37 Benzothiazole, trifluoromethyl, 3-methoxyphenyl Pharmaceutical (patent)
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide
N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide C₁₁H₁₀ClN₃O₃ 291.67 4-chlorophenyl, unsubstituted imidazolidinone Synthetic building block

Comparison with Benzothiazole Acetamides (Patent Compounds)

The benzothiazole acetamides in feature a sulfur- and nitrogen-containing heterocycle (benzothiazole) instead of the imidazolidinone ring. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide includes a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The 3-methylphenyl group in the target compound is less electron-withdrawing than the 3-methoxyphenyl group in the patent compound, which could alter binding interactions in biological targets.

Comparison with Chloroacetamide Herbicides

Chloroacetamide herbicides like alachlor and pretilachlor () share the acetamide backbone but differ critically in substituents. These agrochemicals typically include a chloro group and alkyl/alkoxy chains (e.g., methoxymethyl in alachlor), which enhance herbicidal activity by inhibiting very-long-chain fatty acid synthesis. The target compound lacks a chloro group, which may reduce environmental toxicity but also diminish herbicidal potency. Its imidazolidinone ring increases polarity compared to alachlor’s methoxymethyl group, suggesting differences in soil adsorption and mobility.

Comparison with Imidazolidinone Acetamides

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide () shares the imidazolidinone core with the target compound but substitutes the 4-chlorophenyl and lacks diethyl groups. The chloro substituent in the analog may enhance electrophilic reactivity, whereas the target’s 3-methylphenyl group provides steric bulk without electronic effects.

Research Findings and Implications

  • Structural Insights: The diethyl-imidazolidinone and 3-methylphenyl groups distinguish the target compound from both pharmaceutical and agrochemical analogs. These features may balance polarity and lipophilicity, making it suitable for applications requiring moderate solubility and bioavailability.
  • Activity Predictions: The absence of a chloro group (vs. herbicides ) suggests lower environmental toxicity but possibly reduced efficacy in disrupting plant lipid synthesis. Conversely, the imidazolidinone ring’s hydrogen-bonding capacity could make it a candidate for enzyme inhibition in drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The compound is synthesized via condensation reactions involving substituted maleimides or thiourea derivatives. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimides in glacial acetic acid for 2 hours yields structurally analogous acetamides. Reaction progress is monitored via TLC, followed by recrystallization from ethanol/water mixtures for purification . Alternative routes involve coupling chloroacetylated intermediates with substituted phenols under basic conditions (e.g., potassium carbonate in DMF), as seen in thiazolidinedione-based acetamide syntheses .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs spectroscopic and analytical techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for amides) .
  • ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., aromatic proton multiplicity at δ 6.9–7.5 ppm) .
  • Mass spectrometry (e.g., ESI-MS) verifies molecular weight (e.g., m/z 430.2 [M+1] for nitro-substituted analogs) .
  • Elemental analysis ensures purity (e.g., C, H, N percentages within 0.5% of theoretical values) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) model electron distribution, HOMO-LUMO gaps, and reactive sites. For imidazolidinone analogs, these studies predict nucleophilic attack at the dioxoimidazolidine ring and electrophilic behavior at the acetamide carbonyl. Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions, aiding in rational design of derivatives with enhanced stability or bioactivity .

Q. What experimental designs are optimal for evaluating the compound’s biological activity in pharmacological studies?

  • Methodological Answer : Use randomized block designs with split-split plots to test multiple variables (e.g., dose, exposure time, cell lines). For anticancer activity, assays include:

  • MTT/Proliferation assays on cancer cell lines (IC₅₀ determination) .
  • Apoptosis markers (e.g., caspase-3 activation via flow cytometry).
  • In vivo models (e.g., Wistar albino mice) for toxicity and efficacy, with histopathological analysis . Controls should include structurally related compounds to establish structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Strategies include:

  • Dose-response normalization to account for batch-to-batch variability.
  • Meta-analysis of SAR using molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like tyrosine kinases .
  • Reproducibility checks via independent synthesis and blind testing in multiple labs .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace glacial acetic acid with DMF for better solubility of polar intermediates .
  • Catalysis : Use carbodiimides (e.g., EDC·HCl) to accelerate amide bond formation at 273 K, reducing side reactions .
  • Continuous flow reactors improve heat/mass transfer, enhancing reproducibility for multi-gram syntheses .

Q. What environmental fate studies are critical for assessing ecotoxicological risks?

  • Methodological Answer : Follow OECD guidelines for:

  • Hydrolysis/photolysis : Test stability under UV light and varying pH.
  • Bioaccumulation : Use HPLC-MS to measure partitioning coefficients (log P) and bioconcentration factors in model organisms (e.g., Daphnia magna) .
  • Degradation pathways : Employ LC-QTOF-MS to identify transformation products in soil/water matrices .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed journals (e.g., Eur. J. Med. Chem., Acta Cryst.) and databases (PubChem, NIST) .
  • Advanced questions emphasize methodological rigor, contrasting with basic queries focused on foundational techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.